molecular formula C12H12N2OS B1273773 2-amino-N-(thien-2-ylmethyl)benzamide CAS No. 218158-03-3

2-amino-N-(thien-2-ylmethyl)benzamide

Cat. No. B1273773
M. Wt: 232.3 g/mol
InChI Key: CDOLIILWKFPIOS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "2-amino-N-(thien-2-ylmethyl)benzamide" is a derivative of benzamide, which is a core structure for various pharmacologically active compounds. Benzamide derivatives are known for their biological properties and have been extensively studied for their potential as therapeutic agents. The compound is not directly mentioned in the provided papers, but its structural relatives have been synthesized and evaluated for various biological activities, including anticancer and anti-inflammatory effects, as well as their potential as histone deacetylase inhibitors .

Synthesis Analysis

The synthesis of benzamide derivatives often involves the coupling of amine groups with carboxylic acid derivatives. For instance, Schiff's bases containing a thiadiazole scaffold and benzamide groups were synthesized using microwave irradiation, which is a solvent-free and efficient method . Similarly, N-alkyl 2-[(2-oxo-2-aryl ethyl)amino] benzamide derivatives were synthesized through a three-component reaction involving isatoic anhydride, primary amines, and 2-bromoacethophenone . These methods highlight the versatility and adaptability of synthetic routes for creating benzamide derivatives, which could be applicable to the synthesis of "2-amino-N-(thien-2-ylmethyl)benzamide."

Molecular Structure Analysis

The molecular structure of benzamide derivatives is often confirmed using various spectroscopic techniques such as IR, NMR, and mass spectrometry, as well as X-ray crystallography . For example, the crystal structure of a related compound, N-{[(4-bromophenyl)amino]carbonothioyl}benzamide, was determined using single-crystal X-ray diffraction, which revealed intramolecular hydrogen bonding . These structural analyses are crucial for understanding the conformation and electronic properties of the compounds, which are essential for their biological activity.

Chemical Reactions Analysis

Benzamide derivatives can undergo various chemical reactions, depending on their substituents and reaction conditions. The papers provided do not detail specific reactions for "2-amino-N-(thien-2-ylmethyl)benzamide," but they do describe reactions involving similar compounds. For instance, substituted N-{[2-(aminocarbonyl)phenylamino]thioxomethyl}benzamides were synthesized by reacting ammonium thiocyanate and aroyl chlorides with 2-amino-benzamide . Understanding these reactions can provide insights into the reactivity and potential modifications of the compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The presence of different substituents can significantly alter these properties. For example, the crystal structure of a related compound showed stabilization by hydrogen bonds and π-π interactions, which can affect the compound's solubility and crystallinity . Additionally, the inductive and supramolecular effects in 2-amino-N-(2-hydroxyphenyl)benzamide were studied, revealing insights into bond distances and hydrogen bonding patterns that could influence the physical properties of similar compounds .

Scientific Research Applications

Vascular Endothelial Growth Factor Receptor-2 Inhibition

The application of substituted benzamides, including structures similar to 2-amino-N-(thien-2-ylmethyl)benzamide, has been investigated for their ability to inhibit vascular endothelial growth factor receptor-2 (VEGFR-2). These compounds show promise in inhibiting kinase activity, potentially offering therapeutic benefits in treating various carcinomas (Borzilleri et al., 2006).

Luminescent Properties and Stimuli-Responsive Behavior

Benzamide derivatives are known for their unique luminescent properties. Studies have shown that certain compounds, including those related to 2-amino-N-(thien-2-ylmethyl)benzamide, exhibit enhanced emission in various solvents and demonstrate stimuli-responsive behavior, making them interesting for material science applications (Srivastava et al., 2017).

Antifungal Potential

Certain benzamide derivatives, structurally related to 2-amino-N-(thien-2-ylmethyl)benzamide, have shown potential as antifungal agents. Research indicates these compounds could be effective in developing new antifungal therapies (Narayana et al., 2004).

Caspase Inhibitors

Some benzamide derivatives, including those structurally akin to 2-amino-N-(thien-2-ylmethyl)benzamide, have been claimed as caspase inhibitors. These compounds may play a role in inhibiting cell death caused by various conditions, thereby having potential therapeutic applications (Cytovia, 2001).

Conducting Polymer Applications

Benzamide derivatives, such as 2-amino-N-(thien-2-ylmethyl)benzamide, have been utilized in synthesizing new types of conducting polymers. These polymers exhibit stable electrochemical properties and are useful in advanced material applications (Soyleyici et al., 2013).

Anticancer Activity

Benzamide compounds have been explored for their anticancer properties. Research indicates that certain benzamide derivatives exhibit significant activity against various cancer cell lines, suggesting their potential in cancer therapy (Tiwari et al., 2017).

Serotonin Receptor Agonist

Benzamide derivatives have been synthesized and evaluated for their activity as serotonin receptor agonists. These compounds, structurally related to 2-amino-N-(thien-2-ylmethyl)benzamide, show promise in the treatment of gastrointestinal motility disorders (Sonda et al., 2003).

Safety And Hazards

The safety information for “2-amino-N-(thien-2-ylmethyl)benzamide” is available in its Material Safety Data Sheet (MSDS) . It is recommended to handle this compound with appropriate personal protective equipment and ensure adequate ventilation .

properties

IUPAC Name

2-amino-N-(thiophen-2-ylmethyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2OS/c13-11-6-2-1-5-10(11)12(15)14-8-9-4-3-7-16-9/h1-7H,8,13H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDOLIILWKFPIOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NCC2=CC=CS2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70383958
Record name 2-amino-N-(thien-2-ylmethyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70383958
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-amino-N-(thien-2-ylmethyl)benzamide

CAS RN

218158-03-3
Record name 2-amino-N-(thien-2-ylmethyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70383958
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.